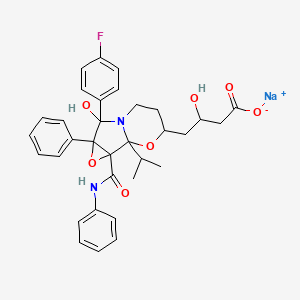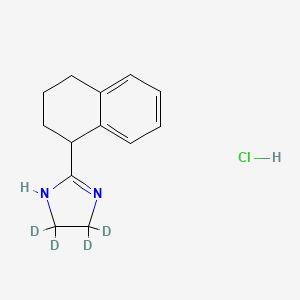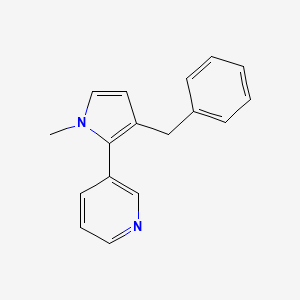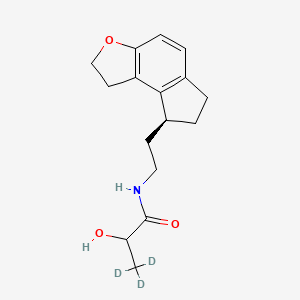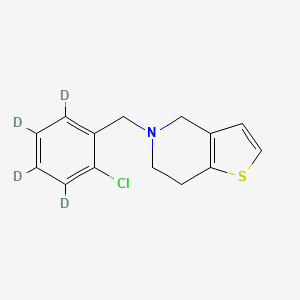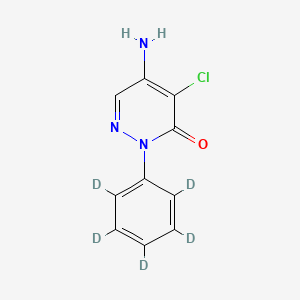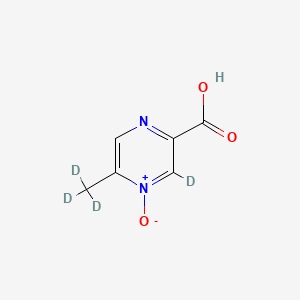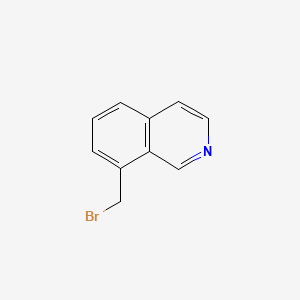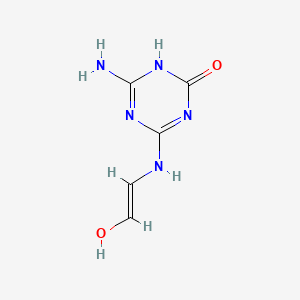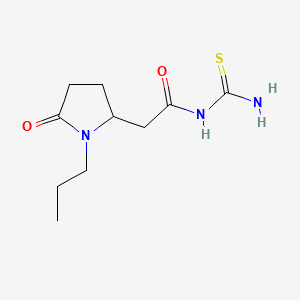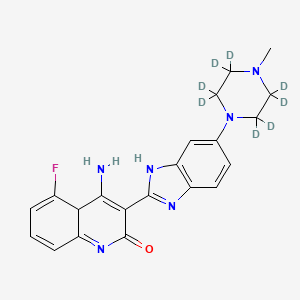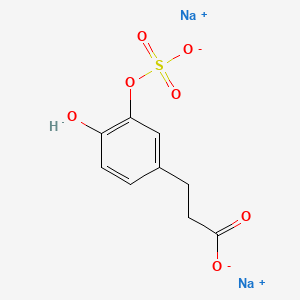
disodium;3-(4-hydroxy-3-sulfonatooxyphenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium;3-(4-hydroxy-3-sulfonatooxyphenyl)propanoate typically involves the sulfonation of Dihydro Caffeic Acid. The reaction conditions often include the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is carried out under controlled temperature and pH conditions to ensure the selective sulfonation at the 3-O position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control systems to maintain the reaction conditions. The product is then purified using crystallization or chromatography techniques to achieve the desired purity .
化学反応の分析
Types of Reactions
disodium;3-(4-hydroxy-3-sulfonatooxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound back to its parent form, Dihydro Caffeic Acid.
Substitution: The sulfonate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro Caffeic Acid.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
disodium;3-(4-hydroxy-3-sulfonatooxyphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of phenolic metabolites.
Biology: Studied for its role in metabolic pathways and its potential as a biomarker for dietary intake.
Medicine: Investigated for its antioxidant properties and potential therapeutic effects in diseases associated with oxidative stress, such as diabetes and cancer.
Industry: Utilized in the development of functional foods and nutraceuticals due to its health-promoting properties
作用機序
The mechanism of action of disodium;3-(4-hydroxy-3-sulfonatooxyphenyl)propanoate involves its antioxidant properties. The compound scavenges free radicals and reduces oxidative stress by modulating the production of reactive oxygen species. It also inhibits the growth of bacteria by affecting the production of nitric oxide. The molecular targets include enzymes involved in oxidative stress pathways and bacterial growth .
類似化合物との比較
Similar Compounds
Caffeic Acid: The parent compound, known for its antioxidant properties.
Ferulic Acid: Another phenolic compound with similar antioxidant effects.
Chlorogenic Acid: A related compound found in coffee, known for its health benefits.
Uniqueness
disodium;3-(4-hydroxy-3-sulfonatooxyphenyl)propanoate is unique due to its specific sulfonation at the 3-O position, which enhances its solubility and stability. This modification also allows it to be used as a specific biomarker for coffee consumption, distinguishing it from other similar compounds .
特性
IUPAC Name |
disodium;3-(4-hydroxy-3-sulfonatooxyphenyl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O7S.2Na/c10-7-3-1-6(2-4-9(11)12)5-8(7)16-17(13,14)15;;/h1,3,5,10H,2,4H2,(H,11,12)(H,13,14,15);;/q;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVKPKIPTAVGSU-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)[O-])OS(=O)(=O)[O-])O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Na2O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678635 |
Source


|
| Record name | Disodium 3-[4-hydroxy-3-(sulfonatooxy)phenyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187945-70-5 |
Source


|
| Record name | Disodium 3-[4-hydroxy-3-(sulfonatooxy)phenyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
